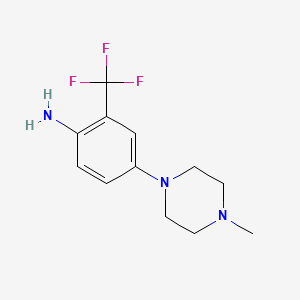

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)9-2-3-11(16)10(8-9)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGSVUPRBCGGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863675-89-2 | |

| Record name | 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: A Cornerstone Intermediate in Modern Medicinal Chemistry

This guide provides an in-depth analysis of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the molecule's structural nuances, the rationale behind its synthesis and reactivity, and its critical role in the development of targeted therapeutics. Every section is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 863675-89-2 , is a substituted aniline derivative that has gained prominence as a key intermediate in pharmaceutical synthesis.[1][2] Its structure uniquely combines three distinct chemical moieties: an aromatic aniline ring, an electron-withdrawing trifluoromethyl group, and a basic N-methylpiperazine substituent. This combination imparts a specific set of properties that are highly valuable in the design of bioactive molecules.

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 863675-89-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₆F₃N₃ | [1][3] |

| Molecular Weight | 259.27 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Boiling Point | 363.1 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥97% | [1][4] |

Structural Analysis and Reactivity Profile

The utility of this compound in drug synthesis stems directly from its molecular architecture. Understanding the contribution of each component is key to predicting its behavior and leveraging its reactivity.

-

Aniline Core : The primary amine (-NH₂) on the aromatic ring is a versatile functional handle. It is a nucleophile and a weak base, allowing for a wide range of classical amine reactions, including acylation, alkylation, and diazotization, which are fundamental for building more complex molecular scaffolds.

-

Trifluoromethyl Group (-CF₃) : Positioned ortho to the amine, this powerful electron-withdrawing group significantly modulates the electronic properties of the aniline ring. It decreases the pKa of the anilinium ion, making the primary amine less basic than aniline itself. Furthermore, the -CF₃ group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5]

-

4-Methylpiperazine Moiety : This saturated heterocycle, attached at the para position, introduces a tertiary amine, which is a stronger base than the aromatic amine. This group is frequently used in drug design to improve aqueous solubility and provide a key interaction point (e.g., for salt formation or hydrogen bonding) with protein targets.

The interplay of these groups dictates the molecule's reactivity. For instance, electrophilic aromatic substitution reactions will be directed by both the activating amino group and the deactivating trifluoromethyl group. The presence of two distinct basic centers (aromatic amine vs. piperazine tertiary amine) allows for selective protonation and salt formation under controlled pH conditions.

Synthesis and Manufacturing

The synthesis of complex pharmaceutical intermediates like this compound often involves multi-step processes designed for scalability and purity. A common and industrially relevant approach involves the reduction of a nitro-aromatic precursor. This method is reliable and provides high yields of the target aniline.[6][7]

Workflow for Synthesis via Nitro Reduction

Caption: Generalized workflow for the synthesis of the target aniline via nitro group reduction.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative example based on established chemical transformations for nitro group reduction.[6][7]

Objective: To synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline by reducing its nitro precursor. (Note: This is a closely related isomer, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, for which a detailed public synthesis is available. The principles are directly applicable to the target compound.)

Materials:

-

4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 eq)

-

Methanol (MeOH) as solvent

-

Raney Nickel (approx. 10 wt%)

-

Hydrogen (H₂) gas source (50 psi)

-

Celite for filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, in methanol.[6]

-

Catalyst Addition: Carefully add Raney Nickel catalyst to the solution under an inert atmosphere.[6] The amount is typically around 10% by weight relative to the starting material.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[6]

-

Reaction Execution: Stir the suspension vigorously at room temperature for 24 hours.[6] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.[6]

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude product.[6]

-

Final Product: The resulting 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., >98%).

Self-Validation: The success of this protocol is validated by characterization of the final product. The disappearance of the nitro group signals in the IR spectrum and the appearance of the -NH₂ signals, along with the expected shifts in the ¹H NMR spectrum, confirm the conversion. Purity is confirmed via HPLC.

Key Applications in Drug Discovery

This aniline derivative is not just a laboratory curiosity; it is a commercially significant building block, most notably for the synthesis of Ponatinib .

-

Ponatinib Intermediate : Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline serves as a critical fragment in the total synthesis of this life-saving drug.[8] Its structure provides the core aniline necessary for forming a key amide bond while embedding the trifluoromethyl and piperazine moieties that are crucial for the drug's binding and pharmacokinetic profile.

Caption: Role as a critical intermediate in the synthesis of Ponatinib.

-

Scaffold for Kinase Inhibitors : Beyond Ponatinib, the structural motifs present in this molecule are highly relevant for the broader field of kinase inhibitor development. The trifluoromethyl-substituted aniline can act as a "hinge-binder" element, forming hydrogen bonds with the kinase hinge region, a common strategy in designing this class of drugs.[9]

-

Neuropharmacological Agents : The combination of an aromatic system and a piperazine group is also a common feature in agents targeting the central nervous system (CNS). This makes the compound a valuable starting point for exploring new neuropharmacological agents.[10]

Analytical and Spectroscopic Profile

Confirmation of the identity and purity of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : A proton NMR spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the piperazine ring protons (broad signals around δ 2.5-3.5 ppm), the N-methyl group (a singlet around δ 2.3 ppm), and the primary amine protons (a broad singlet that can vary in position). The coupling patterns of the aromatic protons would confirm the substitution pattern. While a specific spectrum for this exact CAS number is not in the public domain results, spectra for highly analogous structures confirm these general chemical shift regions.[6][7]

-

¹³C NMR : Would show distinct signals for the CF₃ carbon (a quartet due to C-F coupling), the aromatic carbons, and the aliphatic carbons of the piperazine and methyl groups.

-

¹⁹F NMR : Would exhibit a singlet, confirming the presence of the single CF₃ group.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity, typically using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. A single major peak indicates high purity.[10]

Safety, Handling, and Storage

As with all trifluoromethyl aniline derivatives, proper safety precautions are essential.

-

Hazard Identification : While a specific safety data sheet (SDS) for this compound is not detailed in the search results, related anilines are classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[11][12][13] They may also cause respiratory irritation.

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[10]

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the field of medicinal chemistry. Its well-defined structure provides a robust and versatile platform for synthesizing complex drug molecules, most notably the kinase inhibitor Ponatinib. A thorough understanding of its properties, reactivity, and handling is crucial for any researcher or organization involved in the advanced stages of pharmaceutical development and manufacturing.

References

-

Chemsrc. This compound. [Online] Available at: [Link]

-

LookChem. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: High-Purity Pharmaceutical Intermediate. [Online] Available at: [Link]

-

2a biotech. 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. [Online] Available at: [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Online] Available at: [Link]

-

Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Online] Available at: [Link]

-

CORE. IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. [Online] Available at: [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Online] Available at: [Link]

-

Chemiex. High-Purity 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical Synthesis. [Online] Available at: [Link]

-

CPAChem. Safety data sheet - 4-(Trifluoromethyl)aniline. [Online] Available at: [Link]

- Google Patents. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.

Sources

- 1. CAS#:863675-89-2 | this compound | Chemsrc [chemsrc.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 7. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. angenechemical.com [angenechemical.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. AP24592 | 694499-26-8 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS: 694499-26-8): A Cornerstone Intermediate in Targeted Therapy

This document provides an in-depth technical examination of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical building block in modern medicinal chemistry. Its unique structural features—a trifluoromethyl group ortho to an aniline nitrogen and a methylpiperazine moiety—render it an indispensable intermediate in the synthesis of potent kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, characterization, and application, grounded in established scientific principles.

Core Compound Profile and Physicochemical Properties

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a substituted aniline derivative that has gained prominence as a key intermediate for several active pharmaceutical ingredients (APIs), most notably the multi-targeted kinase inhibitor Ponatinib.[1][2][3] The strategic placement of the electron-withdrawing trifluoromethyl (CF3) group and the solubilizing N-methylpiperazine side chain is a classic example of property-driven molecular design in drug discovery.

The physicochemical properties of this intermediate are crucial for its handling, reaction optimization, and downstream processing.

| Property | Value | Source(s) |

| CAS Number | 694499-26-8 | [1][4][5] |

| Molecular Formula | C13H18F3N3 | [4][5] |

| Molecular Weight | 273.30 g/mol | [4][5] |

| Appearance | Light yellow to yellow or white to off-white crystalline powder | [4][6] |

| Boiling Point | 329.1±42.0 °C (Predicted) | [4] |

| Density | 1.227 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in Chloroform and Methanol; insoluble in water. | [4][6][7] |

| Storage | Store long-term at 2-8°C under an inert atmosphere (Nitrogen or Argon), protected from light. | [1][4][8] |

Synthesis and Process Chemistry

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a multi-step process that requires precise control over reaction conditions. The most prevalent and scalable method involves the catalytic reduction of its nitro precursor.

Prevailing Synthesis Route: Catalytic Hydrogenation

This approach begins with the precursor 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. The critical step is the selective reduction of the nitro group to an amine without affecting the trifluoromethyl group or the benzyl C-N bond.

Sources

- 1. 694499-26-8|4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. globalsourcingsolutions.co [globalsourcingsolutions.co]

- 4. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. nbinno.com [nbinno.com]

- 7. Best Hot Selling for CAS 694499-26-8 4- (4-Methylpiperazin-1-ylmethyl) -3-Trifluoromethylaniline factory and suppliers | PTG [ptgchemical.com]

- 8. AP24592 | 694499-26-8 [sigmaaldrich.com]

"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" molecular weight and formula

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest to researchers and professionals in drug development. The document details its fundamental chemical identity, physicochemical properties, and its pivotal role as a structural motif in medicinal chemistry. While this specific isomer is a subject of research, this guide also draws field-proven insights from its closely related and extensively documented analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, which serves as a key intermediate in the synthesis of prominent kinase inhibitors. We present representative synthetic protocols, mechanistic rationales, safety guidelines, and a forward-looking perspective on its application in the development of targeted therapeutics.

Chemical Identity and Physicochemical Profile

This compound is a substituted aniline derivative characterized by two key functional groups that impart distinct chemical properties: an electron-withdrawing trifluoromethyl (-CF3) group and a basic N-methylpiperazine moiety. The -CF3 group significantly influences the compound's lipophilicity and metabolic stability, while the piperazine ring provides a basic handle that is crucial for tuning solubility and target engagement in drug candidates.

It is critical to distinguish this compound from its frequently cited structural isomer, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS No. 694499-26-8), which features a methylene (-CH2-) linker between the aniline and piperazine rings. This analog is a well-established key intermediate for the synthesis of the anticancer drug Ponatinib.[1][2] While both molecules share core structural motifs, their synthetic routes and precise applications can differ. This guide will leverage data from this well-studied analog to provide practical, field-relevant context.

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆F₃N₃ | [3] |

| Molecular Weight | 259.27 g/mol | [3][4] |

| Calculated Density | 1.2 ± 0.1 g/cm³ | [4] |

| Calculated Boiling Point | 363.1 ± 42.0 °C at 760 mmHg | [4] |

| Appearance | Typically a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoromethyl anilines is a cornerstone of medicinal chemistry. The general strategy involves the construction of a substituted nitrobenzene precursor followed by the chemical reduction of the nitro group to an aniline. This approach is highly reliable and scalable.

Representative Synthetic Workflow

The following diagram outlines a common, high-yield industrial process for synthesizing the key aniline intermediate.

Caption: A two-stage synthetic workflow for producing a key aniline intermediate.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

The following protocol is an adaptation of established methods for the synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and serves as an expert guide to the required chemical steps.[1]

Step 1: Synthesis of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

-

Reaction Setup: To a solution of 1-methyl-4-nitro-2-(trifluoromethyl)benzene in acetonitrile, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a radical initiator such as Azobisisobutyronitrile (AIBN).

-

Bromination: Heat the reaction mixture to 45-55°C. The AIBN initiates a radical chain reaction where DBDMH acts as the bromine source, selectively brominating the benzylic methyl group. This selectivity is driven by the stability of the resulting benzyl radical.

-

Nucleophilic Substitution: After completion of the bromination, cool the mixture to 10-15°C. Add triethylamine, followed by the slow addition of 1-methylpiperazine. The 1-methylpiperazine acts as a nucleophile, displacing the bromide to form the desired product. Triethylamine serves as a base to quench the HBr byproduct.

-

Workup and Isolation: Perform an aqueous workup to remove salts. The product can be isolated from the organic layer, often as a hydrochloride salt to improve its crystallinity and stability.[1]

Step 2: Reduction to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

-

Reaction Setup: Suspend the nitro-intermediate from Step 1 in a mixture of methanol and water. Add iron powder and a catalytic amount of ammonium chloride.

-

Reduction: Heat the mixture to reflux. The iron powder in the presence of a mild acid (generated from NH₄Cl in water) acts as the reducing agent, converting the nitro group (-NO₂) to an amine group (-NH₂). This method, known as the Béchamp reduction, is cost-effective and tolerant of many functional groups, making it ideal for industrial-scale synthesis.[1]

-

Alternative Reduction: Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere (50 psi) is another highly efficient method that often results in a cleaner product profile and quantitative yields.[6]

-

Workup and Isolation: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through Celite to remove the iron salts. Concentrate the filtrate under reduced pressure to yield the final aniline product with high purity.[6]

Applications in Drug Discovery and Development

The trifluoromethyl-aniline scaffold, functionalized with a methylpiperazine group, is a privileged structure in modern medicinal chemistry. It serves as a versatile building block for synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology.[2]

Role as a Key Pharmacophore

The utility of this molecule stems from its combination of features:

-

The Aniline Nitrogen: Provides a key attachment point for building out the rest of the drug molecule, often forming an amide bond.

-

The Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions and can improve metabolic stability by blocking potential sites of oxidation.

-

The Methylpiperazine Moiety: Acts as a "solubilizing tail," improving the pharmacokinetic properties of the final drug compound. Its basic nitrogen is often protonated at physiological pH, enhancing aqueous solubility.

Intermediate for Kinase Inhibitors (e.g., Ponatinib)

The most prominent application of the methylene-linked analog is in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[2] Ponatinib is designed to inhibit the BCR-ABL kinase, including the T315I mutant, which confers resistance to other treatments for Chronic Myeloid Leukemia (CML).[7]

Caption: Role of the aniline intermediate in the development of Ponatinib for CML.

This aniline derivative has also been instrumental in the discovery of other novel ABL/KIT dual kinase inhibitors, demonstrating its broad utility in targeting cancer-driving proteins.[8]

Safety, Handling, and Storage

As with related aniline compounds, this compound and its analogs must be handled with appropriate care. The trifluoromethyl group and aromatic amine structure necessitate specific safety protocols.

-

Hazard Identification: These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause serious eye and skin irritation and may cause an allergic skin reaction.[9][10] Prolonged or repeated exposure may cause organ damage.[9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

Handling Procedures: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound and its structural isomers represent a class of high-value chemical intermediates. Their unique combination of a fluorinated aromatic core and a solubilizing basic side-chain makes them indispensable building blocks in the field of medicinal chemistry. The proven success of the methylene-linked analog as a precursor to the life-saving drug Ponatinib underscores the immense potential held within this molecular architecture. Continued exploration of synthetic routes and applications for these compounds will undoubtedly fuel the discovery of next-generation targeted therapies.

References

-

CAS#:863675-89-2 | this compound | Chemsrc. Chemsrc.com. [Link]

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: High-Purity Pharmaceutical Intermediate. Watson International Ltd. [Link]

-

Chemwatch GHS SDS 2948 - SD Fine-Chem. SDFine.com. [Link]

-

4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. National Institutes of Health. [Link]

-

IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE - CORE. CORE. [Link]

-

4-trifluoromethyl aniline - ChemBK. ChemBK. [Link]

-

High-Purity 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase - PubMed. National Institutes of Health. [Link]

-

Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed. National Institutes of Health. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. CAS#:863675-89-2 | this compound | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. As a molecule of interest in pharmaceutical research and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical basis and practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely available in the public domain, this guide establishes a robust predictive analysis based on foundational spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate spectroscopic data for this and similar molecular entities.

Introduction: The Imperative for Spectroscopic Validation

This compound is a substituted aniline derivative featuring a trifluoromethyl group and a methylpiperazine moiety. This combination of functional groups suggests potential applications in medicinal chemistry, where such scaffolds are common. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the piperazine ring is a frequent component of pharmacologically active agents.

Given its potential, unambiguous structural confirmation is the bedrock of any research and development effort. Spectroscopic analysis provides a non-destructive means to probe the molecular architecture, offering a detailed "fingerprint" of the compound. This guide explains the causality behind experimental choices and provides a self-validating system for the characterization of the title compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic output.

Molecular Structure

The structure of this compound is presented below. Key features include:

-

A trisubstituted aromatic (aniline) ring.

-

An amine (-NH₂) group, which is a strong activating group.

-

A trifluoromethyl (-CF₃) group, a strong electron-withdrawing group.

-

An N-methylpiperazine ring directly attached to the aromatic ring.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The chemical shift of protons is highly dependent on their electronic environment. Aromatic protons typically resonate between 6.5-8.0 ppm.[1] The electron-donating amine group and the electron-withdrawing trifluoromethyl and piperazine groups will influence the precise shifts of the three aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ar-H | ~7.0 - 7.5 | Doublet (d) or Doublet of Doublets (dd) | 1H | Proton ortho to -CF₃ | Deshielded by the strongly electron-withdrawing -CF₃ group. |

| Ar-H | ~6.8 - 7.2 | Doublet (d) or Doublet of Doublets (dd) | 1H | Proton ortho to piperazine | Influenced by both the piperazine and -CF₃ groups. |

| Ar-H | ~6.5 - 6.9 | Singlet (s) or Doublet (d) | 1H | Proton between -NH₂ and piperazine | Shielded by the electron-donating -NH₂ group. |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | 2H | Amine protons | Chemical shift is variable and depends on solvent and concentration. Broadening is due to quadrupolar relaxation and exchange.[2] |

| Piperazine -CH₂- | ~3.0 - 3.4 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to ring N | Deshielded by direct attachment to the aromatic ring. |

| Piperazine -CH₂- | ~2.4 - 2.8 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to N-CH₃ | Typical range for protons on a piperazine ring. |

| -NCH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | Methyl protons | Characteristic shift for an N-methyl group on a piperazine ring.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of protons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Spectrum

Aromatic carbons typically resonate in the 100-160 ppm region.[4] The trifluoromethyl group carbon will appear as a quartet due to coupling with the three fluorine atoms.[5]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| Aromatic C | ~145 - 155 | Singlet | C-NH₂ | Carbon attached to the electron-donating amine group, shifted downfield. |

| Aromatic C | ~140 - 150 | Singlet | C-Piperazine | Carbon attached to the piperazine nitrogen, shifted downfield. |

| Aromatic C | ~120 - 135 | Quartet (q) | C-CF₃ | The carbon atom of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. The chemical shift is influenced by the aromatic ring.[6] |

| -CF₃ | ~120 - 130 | Quartet (q, ¹JCF ≈ 270-280 Hz) | Trifluoromethyl Carbon | Large one-bond C-F coupling constant is characteristic.[5] |

| Aromatic CH | ~110 - 130 | Singlet | Aromatic CH carbons | Specific shifts depend on the electronic effects of the substituents. |

| Piperazine -CH₂- | ~50 - 60 | Singlet | Carbons adjacent to ring N | Deshielded by attachment to the aromatic ring. |

| Piperazine -CH₂- | ~45 - 55 | Singlet | Carbons adjacent to N-CH₃ | Typical range for piperazine carbons. |

| -NCH₃ | ~40 - 50 | Singlet | Methyl carbon | Characteristic shift for an N-methyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments within the molecule.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A 2-second delay is generally sufficient.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Figure 2: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₂H₁₆F₃N₃. The nominal molecular weight is 259 g/mol . In electrospray ionization (ESI), the compound is expected to be readily protonated to form the [M+H]⁺ ion.

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 260.137 | Protonated molecular ion. This will be the base peak under soft ionization conditions like ESI. |

| [M+Na]⁺ | 282.119 | Sodium adduct, commonly observed in ESI-MS. |

Fragmentation Pattern: Under higher energy conditions (e.g., electron ionization or collision-induced dissociation), the piperazine ring is expected to be a primary site of fragmentation. The C-N bonds within the piperazine ring and the bond connecting it to the aniline ring are susceptible to cleavage.[7]

-

Key Fragmentation Pathway: A characteristic fragmentation of N-aryl piperazines involves cleavage of the piperazine ring, often leading to fragments with m/z values of 70 and 56.[7] Another common fragmentation is the loss of the N-methylpiperazine moiety.

Figure 3: A simplified predicted fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.[8]

-

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Cone Voltage: A low cone voltage (e.g., 20 V) will favor the molecular ion, while a higher voltage will induce in-source fragmentation.

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion and confirm that its measured accurate mass corresponds to the calculated exact mass of C₁₂H₁₇F₃N₃⁺ (260.1374).

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to propose and validate fragmentation pathways.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[9]

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H stretch | Medium | Primary Amine (-NH₂) |

| 2800 - 3000 | C-H stretch | Medium-Strong | Aliphatic (Piperazine, -CH₃) |

| ~1600 - 1620 | N-H bend (scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| ~1500 - 1580 | C=C stretch | Medium | Aromatic Ring |

| 1100 - 1300 | C-F stretch | Strong | Trifluoromethyl (-CF₃) |

| 1200 - 1350 | C-N stretch | Medium | Aryl-N and Aliphatic-N |

The N-H stretching of the primary amine will likely appear as two distinct peaks in the 3300-3500 cm⁻¹ region.[10] The C-F stretches of the trifluoromethyl group are typically very strong and easily identifiable.[11]

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Analysis:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted analytical approach. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. By following the detailed experimental protocols and leveraging the interpretive principles outlined herein, researchers can confidently establish the identity, purity, and structure of this compound. The synthesis of predicted data with rigorous experimental acquisition forms a self-validating workflow, ensuring the scientific integrity required for advanced research and drug development applications.

References

-

Principles of IR Spectroscopy . Solubility of Things. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry . ResearchGate. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues . Journal of Chinese Mass Spectrometry Society. [Link]

-

Fragmentation Pattern of Mass Spectrometry . Slideshare. [Link]

-

INFRARED SPECTROSCOPY to find the functional group . Slideshare. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry . Science Ready. [Link]

-

Short Summary of 1H-NMR Interpretation . Web.mnstate.edu. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . DePauw University. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule . YouTube. [Link]

-

Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) . KPU Pressbooks. [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes . PubMed. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

15.7: Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis . National Center for Biotechnology Information. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . CORE. [Link]

-

Supplementary Data . The Royal Society of Chemistry. [Link]

-

Summary of C13-NMR Interpretation . Web.mnstate.edu. [Link]

-

interpreting C-13 NMR spectra . Chemguide. [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors . MDPI. [Link]

-

INFRARED SPECTROSCOPY (IR) . NMSU Department of Chemistry and Biochemistry. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . PubMed. [Link]

-

1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline . ResearchGate. [Link]

-

Amine . Wikipedia. [Link]

-

4.7 Identifying Characteristic Functional Groups . Chemistry LibreTexts. [Link]

-

IR Spectroscopy - Basic Introduction . YouTube. [Link]

-

C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons . Journal of the American Chemical Society. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 . Beilstein Journals. [Link]

-

13C Carbon NMR Spectroscopy . Chemistry Steps. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies . National Center for Biotechnology Information. [Link]

-

methylpiperazine . MDATB. [Link]

-

13C NMR Chemical Shifts . Oregon State University. [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? . ResearchGate. [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis . ACS Omega. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development pipeline. From the ease of handling and purification in synthesis to its formulation and ultimate bioavailability, solubility is a cornerstone of successful drug design. 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline serves as a vital building block in the synthesis of various kinase inhibitors and other therapeutic agents. A thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and consistency of the final API.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 863675-89-2 | |

| Molecular Formula | C₁₂H₁₆F₃N₃ | |

| Molecular Weight | 259.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 128-132°C | |

| LogP (octanol-water) | 2.74 | |

| Predicted pKa | 7.55 ± 0.10 |

Expert Insights:

The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and its potential for intermolecular interactions. This group tends to decrease solubility in polar protic solvents. The piperazine and aniline nitrogens, however, provide sites for hydrogen bonding, which can enhance solubility in polar solvents. The predicted pKa of 7.55 suggests that the piperazine moiety is basic and can be protonated in acidic conditions, which would dramatically increase its solubility in aqueous media, but this guide focuses on organic solvents where such protonation is less relevant. The LogP value of 2.74 indicates a moderate lipophilicity, suggesting a preference for less polar organic solvents over water.

Theoretical Framework for Solubility in Organic Solvents

The age-old principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding can be gained by considering the various intermolecular forces at play:

-

Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: Occur between polar molecules. Solvents like acetone and ethyl acetate exhibit these interactions.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). Alcohols like methanol and ethanol are strong hydrogen bond donors and acceptors.

Predictive Analysis for this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The aniline and piperazine nitrogens can act as hydrogen bond acceptors, while the N-H of the aniline is a hydrogen bond donor. This suggests that some degree of solubility is expected. However, the bulky and hydrophobic trifluoromethyl group and the overall molecular size may limit high solubility. Indeed, it is reported to be "slightly soluble in ethanol".

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The high polarity of DMSO and DMF makes them excellent solvents for a wide range of organic molecules, and the subject compound is reported to be soluble in both. Acetonitrile and acetone, being less polar, are expected to be moderate solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of polar functional groups and the capacity for hydrogen bonding, the compound is expected to have low solubility in nonpolar solvents where only van der Waals forces can contribute to solvation.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Principle of the Shake-Flask Method

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and dissolved phases are then separated, and the concentration of the compound in the supernatant is quantified.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or g/L.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical, validated experimental protocol, researchers and drug development professionals are well-equipped to characterize the solubility profile of this important pharmaceutical intermediate. A thorough understanding and quantification of its solubility will undoubtedly facilitate more efficient and robust process development and formulation activities.

References

"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" physical properties (boiling point, density)

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Introduction

This compound is an organofluorine compound featuring a trifluoromethyl-substituted aniline core linked to a methylpiperazine moiety. Compounds within this structural class are of significant interest to the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can substantially alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the methylpiperazine group is a common pharmacophore used to improve solubility and pharmacokinetic profiles.

This guide provides a detailed examination of the core physical properties of this compound, specifically its boiling point and density. It further outlines authoritative, field-proven experimental protocols for the determination of these properties, offering insights into the methodological causality relevant to researchers, scientists, and drug development professionals. The accurate characterization of these fundamental properties is a non-negotiable prerequisite for successful process development, formulation, and quality control in any research or manufacturing setting.

Section 1: Compound Profile

A clear identification of the molecule is the foundation of any technical analysis. The key identifiers for the subject compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 863675-89-2[1] |

| Molecular Formula | C₁₂H₁₆F₃N₃[1] |

| Molecular Weight | 259.27 g/mol [1][2] |

| Chemical Structure | (Structure can be visualized from SMILES: CN1CCN(CC1)c2ccc(c(c2)C(F)(F)F)N) |

Section 2: Core Physicochemical Properties

The boiling point and density are critical parameters that influence a substance's handling, purification, and formulation. The available data for this compound are presented below. It is important to note that the provided values, sourced from chemical databases, likely represent predicted data, as indicated by the associated error margins. Experimental verification is always recommended for critical applications.

| Physical Property | Value | Conditions |

| Boiling Point | 363.1 ± 42.0 °C[1] | at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³[1] | Not Specified |

The high boiling point is indicative of a molecule with significant molecular weight and strong intermolecular forces, likely including hydrogen bonding from the aniline amine group and dipole-dipole interactions from the highly polar trifluoromethyl group.[3] Such a high value suggests that purification via distillation would require high vacuum to prevent thermal decomposition. The density, being greater than that of water (approx. 1.0 g/cm³), is a crucial consideration for solvent extraction and separation processes.

Section 3: Experimental Determination of Physical Properties

To ensure scientific integrity, this section details robust, self-validating protocols for the experimental determination of boiling point and density. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Boiling Point Determination: Thiele Tube Method

For a high-boiling-point substance available in limited research quantities, the Thiele tube method is a resource-efficient and reliable technique.[4] It circumvents the need for larger quantities required for a full distillation.[4][5]

Protocol Rationale: The method relies on observing the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[6] A small, inverted capillary tube traps the compound's vapor. As the sample is heated, the trapped air and vapor expand, emitting a stream of bubbles. Upon cooling, the vapor pressure drops, and when it equals the external pressure, the liquid is drawn back into the capillary tube. This precise moment corresponds to the boiling point.[4]

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a fusion tube).

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is designed to facilitate uniform heating via convection currents.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[4]

-

Validation: Record the barometric pressure, as boiling point is pressure-dependent.[3][6] For high accuracy, the procedure can be repeated with the same sample.

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Determination: Liquid Displacement Method

The density of a solid is a fundamental physical property representing its mass per unit volume.[7] The liquid displacement method, based on Archimedes' principle, is a straightforward and accurate technique for determining the volume of an irregularly shaped solid.[8][9]

Protocol Rationale: This protocol determines mass using a calibrated analytical balance and volume by measuring the displacement of a non-reactive liquid in a graduated cylinder.[7][10] The volume of the submerged solid is equal to the volume of the liquid it displaces.[10] Density is then calculated as the ratio of mass to the measured volume.

Step-by-Step Methodology:

-

Mass Measurement: Weigh a sample of this compound (approx. 1-2 g) on an analytical balance. Record this mass as m.

-

Initial Volume: Partially fill a 10 mL graduated cylinder with a liquid in which the sample is insoluble (e.g., a hydrocarbon solvent like hexane). Record the initial volume, V₁, by reading the bottom of the meniscus.

-

Volume Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out. Ensure the solid is fully submerged.

-

Final Volume: Record the new volume, V₂. The volume of the solid is the difference: V = V₂ - V₁.

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = m / (V₂ - V₁) .

-

Validation: Repeat the measurement with 2-3 different samples to ensure reproducibility and report the average density. Accurate weighing and precise volume readings are critical for this method's success.[8]

Sources

- 1. CAS#:863675-89-2 | this compound | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

"4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline" as a pharmaceutical intermediate

An In-Depth Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a Core Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document delves into the synthesis, physicochemical properties, and analytical methodologies pertinent to this compound. Furthermore, it explores the structure-activity relationship (SAR) insights that underscore its strategic importance in medicinal chemistry, particularly in the design of kinase inhibitors. Safety protocols and handling guidelines are also detailed to ensure its proper management in a laboratory and manufacturing setting.

Introduction and Structural Elucidation

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, with CAS number 694499-26-8, is a bespoke chemical entity designed for a pivotal role in the synthesis of advanced active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture is characterized by a trifluoromethylated aniline ring linked to a methylpiperazine moiety via a methylene bridge. This unique combination of functional groups is not coincidental; it is the result of strategic medicinal chemistry designed to impart specific, desirable properties to the final drug molecule.

It is important to distinguish this intermediate from a similarly named compound, 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS 863675-89-2), where the piperazine ring is directly attached to the aniline core. The vast majority of literature concerning key pharmaceutical intermediates, particularly for the synthesis of Ponatinib, refers to the former structure with the methylene linker. This guide will focus exclusively on this pivotal Ponatinib intermediate.

The strategic incorporation of the trifluoromethyl group enhances metabolic stability and binding affinity of the final API, while the N-methylpiperazine group is a well-established motif for improving aqueous solubility and providing a key interaction point with the target protein.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for ensuring consistent quality.

Table 1: Physicochemical Properties of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 694499-26-8 | [1] |

| Molecular Formula | C₁₃H₁₈F₃N₃ | [1] |

| Molecular Weight | 273.30 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 329.1±42.0 °C (Predicted) | [1] |

| pKa | 7.55±0.10 (Predicted) | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |

Spectroscopic Data

The identity and purity of the intermediate are confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR (300 MHz, CDCl₃) δ: [1][2]

-

7.43-7.46 ppm (d, J=9.0 Hz, 1H): Aromatic proton on the aniline ring.

-

6.91 ppm (s, 1H): Aromatic proton on the aniline ring.

-

6.77-6.80 ppm (d, J=9.0 Hz, 1H): Aromatic proton on the aniline ring.

-

3.77 ppm (s, 2H): Methylene protons of the linker.

-

3.54 ppm (s, 2H): Methylene protons of the piperazine ring.

-

2.53 ppm (brs, 8H): Protons of the piperazine ring.

-

2.34 ppm (s, 3H): Methyl protons on the piperazine ring.

Synthesis Protocols

The synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. Below are two common synthetic routes.

Route 1: Reductive Amination from a Nitro Precursor

This is a widely cited method involving the reduction of a nitro-substituted precursor.

Caption: Reductive amination of the nitro precursor.

-

Dissolution: In a suitable hydrogenation vessel, dissolve 1.5 g (5 mmol) of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in 250 mL of methanol.

-

Catalyst Addition: Carefully add 0.15 g (10 wt%) of Raney Nickel to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, as a solid (1.36 g, 100% yield).

Route 2: Deprotection of an Acetamide Precursor

This alternative route involves the hydrolysis of an acetamide-protected intermediate.

Caption: Deprotection of the acetamide precursor.

Experimental Protocol: [2]

-

Dissolution: Dissolve 1.102 g (2.98 mmol) of 2,2,2-trifluoro-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethyl-phenyl]-acetamide in 26 mL of boiling methanol.

-

Hydrolysis: Add 14 mL of a 1 M aqueous solution of potassium carbonate (K₂CO₃) dropwise to the boiling solution.

-

Reaction: Stir the reaction mixture for 1 hour.

-

Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Extraction: Separate the aqueous layer and extract twice with ethyl acetate.

-

Washing and Drying: Combine the organic phases and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Concentrate the organic phase to yield the title compound.

Application in Pharmaceutical Synthesis: The Case of Ponatinib

The primary and most significant application of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is as a key building block in the synthesis of Ponatinib, a potent tyrosine kinase inhibitor.[4] Ponatinib is particularly effective against chronic myeloid leukemia (CML), including cases with the T315I "gatekeeper" mutation that confers resistance to other treatments.[4]

The intermediate is introduced in the final step of the synthesis, where it forms an amide bond with the carboxylic acid moiety of the Ponatinib core structure.

Caption: Final amide coupling step in the synthesis of Ponatinib.

This final coupling reaction is crucial, and the purity of the aniline intermediate directly impacts the yield and purity of the final Ponatinib API.

Structure-Activity Relationship (SAR) Insights

The molecular structure of this intermediate is tailored to optimize the pharmacological profile of Ponatinib.

-

Trifluoromethyl (CF₃) Group: This electron-withdrawing group is a bioisostere for a methyl group but with significantly different electronic properties. Its inclusion can enhance the binding affinity of the drug to its target kinase by participating in favorable interactions within the ATP-binding pocket.[3] Furthermore, the C-F bond is highly stable, which can block potential sites of metabolic oxidation, thereby increasing the drug's half-life.

-

N-Methylpiperazine Moiety: This basic group is often incorporated into drug candidates to improve aqueous solubility, which is essential for oral bioavailability.[3] At physiological pH, the terminal nitrogen of the piperazine is expected to be protonated, allowing for the formation of ionic interactions with the target protein. This can also contribute to the overall binding affinity and selectivity of the drug.

Analytical and Quality Control

Ensuring the purity and identity of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is paramount for its use in GMP (Good Manufacturing Practice) synthesis.

Table 2: Quality Control Parameters

| Test | Method | Specification |

| Assay | HPLC | ≥ 98.0% |

| Identification | ¹H NMR | Conforms to the structure |

| Moisture Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-HS | Complies with ICH Q3C guidelines |

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating HPLC method is essential for purity determination and impurity profiling. A recently developed method for Ponatinib and its related substances provides a strong foundation for a suitable QC method for this intermediate.[5][6]

-

Mobile Phase A: 9:1 Water:Acetonitrile with 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, pH adjusted to 2.4 with phosphoric acid[5][6]

Potential Impurities

Control of impurities is critical. Potential process-related impurities could include unreacted starting materials or by-products from preceding synthetic steps.[7] Degradation impurities may arise from oxidation or hydrolysis.[7]

Safety, Handling, and Disposal

As with all chemical reagents, proper safety protocols must be followed when handling this intermediate.

-

Hazard Classification: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Avoid breathing dust/fumes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a sophisticated pharmaceutical intermediate whose value is derived from its carefully designed structure. Its successful application in the synthesis of Ponatinib highlights the importance of rational drug design principles at the intermediate level. A comprehensive understanding of its synthesis, properties, and handling is essential for researchers and drug development professionals working on the cutting edge of medicinal chemistry.

References

-

CORE. IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. Available at: [Link]

-

Veeprho. Ponatinib Impurities and Related Compound. Available at: [Link]

-

National Institutes of Health. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Available at: [Link]

-

ResearchGate. Development and characterization of the ponatinib analogues. A, Chemical structures and molecular docking model of ponatinib and nilotinib to T315I mutant BCR-ABL.... Available at: [Link]

-

Pharmaffiliates. Ponatinib-impurities. Available at: [Link]

-

PubMed. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Details. Available at: [Link]

-

ResearchGate. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Available at: [Link]

-